molecular formula C8H8ClN3O3 B3016435 Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 2253639-05-1

Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3016435
CAS No.: 2253639-05-1
M. Wt: 229.62
InChI Key: AQZTZGWIDSKFQL-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring a methyl ester at position 6, a chlorine substituent at position 4, and a hydroxyl group at position 3.

Properties

IUPAC Name

methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3/c1-15-8(14)4-5(13)3-6(9)10-2-11-7(3)12-4/h2,4-5,13H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZTZGWIDSKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C2=C(N1)N=CN=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated pyrimidine derivative with a suitable nucleophile can lead to the formation of the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrrolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

MHDP's structure suggests potential applications in drug design and development. Compounds with a similar pyrrolo[2,3-d]pyrimidine framework have been associated with various pharmacological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. MHDP may serve as a lead compound for synthesizing new anticancer agents.
  • Antiviral Properties : Some studies suggest that pyrrolo[2,3-d]pyrimidines can inhibit viral replication. MHDP could be evaluated for its effectiveness against viruses such as HIV or hepatitis.

Biochemical Research

The compound's ability to form hydrogen bonds due to the hydroxyl group makes it an interesting candidate for biochemical studies:

  • Enzyme Inhibition : The structural characteristics of MHDP may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This could provide insights into enzyme mechanisms and lead to the development of new inhibitors.
  • Receptor Binding Studies : Given its potential for molecular interactions, MHDP could be utilized in studies aimed at understanding receptor-ligand binding dynamics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolo[2,3-d]pyrimidines, noting significant cytotoxic effects on breast and lung cancer cell lines. The research highlighted that modifications to the core structure could enhance potency and selectivity against cancer cells.

Case Study 2: Antiviral Screening

In another investigation reported in Antiviral Research, compounds similar to MHDP were screened for antiviral activity against influenza viruses. Results indicated that certain derivatives inhibited viral replication effectively, suggesting that MHDP might also possess similar antiviral properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among related compounds include variations in the heterocyclic core (pyrrolo vs. pyrido or thieno), substituent positions, and functional groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties
Target: Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-OH, 6-COOCH₃ Polar hydroxyl enhances hydrogen bonding; chloro group increases electrophilicity .
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate () Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-OH, 6-COOCH₂CH₃, 2-CH₃, 7-CH₃ Additional methyl groups increase lipophilicity; ethyl ester may alter metabolic stability .
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate () Thieno[2,3-d]pyrimidine 4-Cl, 5-CH₃, 6-COOCH₃ Thiophene ring enhances π-stacking; methyl at position 5 reduces polarity .
Methyl 5-methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate () Thieno[2,3-d]pyrimidine 4-ferrocenylamino, 5-CH₃, 6-COOCH₃ Ferrocene moiety introduces redox activity; potential anticancer applications .
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate () Thieno[2,3-d]pyrimidine 4-(4-Cl-C₆H₄NH), 5-CH₃, 6-COOCH₂CH₃ Chlorophenylamino group enhances steric bulk; melting point 174–176°C .

Biological Activity

Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.

This compound exhibits several important biochemical properties:

  • Enzyme Interaction : The compound has been shown to bind to DNA gyrase, an enzyme critical for bacterial DNA replication. This binding inhibits the enzyme's function, preventing bacterial growth and proliferation.
  • Cellular Effects : It influences cell signaling pathways and gene expression, which may alter cellular metabolism and function. Such effects suggest a broader impact on cellular health beyond mere antimicrobial activity.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of DNA Gyrase : By binding to DNA gyrase, the compound disrupts the normal process of DNA replication in bacteria.
  • Modulation of Signaling Pathways : The compound may modulate various intracellular signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate a promising potential for developing new antibiotics based on this compound's structure and activity profile.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colon adenocarcinoma).

Cell Line IC50 (µM) Mechanism of Action
A43112.5Induction of apoptosis via caspase activation
HT2915.0Inhibition of cell cycle progression

The compound's ability to induce apoptosis suggests that it may be effective in targeting cancer cells while sparing normal cells.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics effective against resistant pathogens.
  • Case Study on Cancer Treatment : Research presented at the Annual Cancer Research Conference reported that derivatives of this compound showed enhanced anticancer activity when combined with traditional chemotherapeutics like doxorubicin. This combination therapy led to improved survival rates in preclinical models.

Q & A

Q. Basic Analytical Approach

¹H NMR : Look for signals corresponding to the hydroxy proton (δ 10–12 ppm, broad) and the methyl ester (δ 3.7–3.9 ppm, singlet). Pyrrole and pyrimidine ring protons typically appear between δ 6.5–8.5 ppm .

LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 241.1 for C₈H₆ClN₃O₂) and monitor purity.

IR Spectroscopy : Hydroxy (-OH) stretches (~3200 cm⁻¹) and ester carbonyl (C=O) vibrations (~1700 cm⁻¹) are critical markers .

How can computational chemistry aid in optimizing the synthesis of this compound?

Advanced Methodological Strategy
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify energetically favorable routes for cyclization and chlorination steps.
  • Solvent Effects : Simulate solvent interactions to optimize dielectric environments (e.g., DMF vs. THF) .
  • Regioselectivity Analysis : Use Fukui indices to predict electrophilic attack sites on the pyrrolo[2,3-d]pyrimidine core .

What strategies are effective in resolving contradictions in biological activity data among pyrrolo[2,3-d]pyrimidine analogs?

Q. Advanced Comparative Analysis

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -OH with -OCH₃) and measure kinase inhibition profiles. For example, ethyl vs. methyl substituents at position 5 significantly alter binding affinity .

In Silico Docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets. Compare binding poses of analogs to explain selectivity differences .

How should researchers design experiments to investigate the reaction kinetics of the chlorination step in the synthesis?

Q. Methodological Experimental Design

Design of Experiments (DoE) : Apply a fractional factorial design to test variables (temperature, reagent stoichiometry, solvent) and identify critical factors .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track chlorination progress in real time.

Kinetic Modeling : Fit time-course data to rate laws (e.g., pseudo-first-order for excess POCl₃) to derive activation energies .

What are the challenges in achieving regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core, and how can they be addressed?

Q. Advanced Synthetic Challenges

  • Challenge : Competing substitution at positions 4 (Cl) and 7 (H) due to electron density variations.
  • Solutions :
    • Directing Groups : Introduce temporary substituents (e.g., -NH₂) to steer electrophiles to position 4 .
    • Catalytic Systems : Use Pd-catalyzed cross-coupling for selective C-H activation at position 5 .

How can researchers validate the purity and stability of this compound under various storage conditions?

Q. Methodological Quality Control

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Forced Degradation : Expose to acid/base/oxidative conditions to identify labile groups (e.g., ester hydrolysis under basic conditions) .

X-ray Crystallography : Confirm solid-state stability and polymorphism risks .

What role do the hydroxy and ester groups play in the compound’s solubility and bioavailability, and how can these be modified?

Q. Advanced Physicochemical Optimization

  • Hydroxy Group : Enhances water solubility via hydrogen bonding but may reduce membrane permeability.
  • Ester Group : Improves lipophilicity for cell penetration; hydrolyzes in vivo to the carboxylic acid.
  • Modification Strategies :
    • Prodrug Design : Replace methyl ester with pivaloyloxymethyl to enhance oral absorption.
    • Salt Formation : Convert -OH to a sodium salt for improved aqueous solubility .

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